2-Methyl-4-phenylnicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

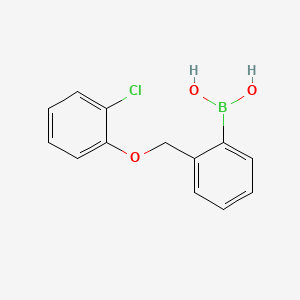

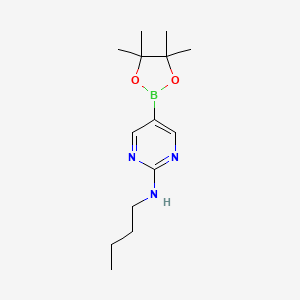

The molecular structure of 2-Methyl-4-phenylnicotinic acid is represented by the linear formula C13H11NO2 . The compound has a molecular weight of 213.24 .Physical And Chemical Properties Analysis

2-Methyl-4-phenylnicotinic acid is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Analytical Applications to Lipid Peroxidation Assays : 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals under acidic conditions, producing a chromophore used in lipid peroxidation assays, relevant to studying oxidative stress and cellular damage in biological systems (Gérard-Monnier et al., 1998).

Electrochemical Reduction Studies : Research on the electrochemical reduction of isonicotinic acid in aqueous media has provided insights into chemical reaction mechanisms and potential applications in electrochemical synthesis (Mathieu et al., 1997).

Antibacterial Activity Studies : Quantitative structure-activity studies of 2-substituted isonicotinic acid hydrazides have linked their biological activity against Mycobacterium tuberculosis to the reactivity of the pyridine nitrogen atom, indicating potential use in tuberculosis treatment (Seydel et al., 1976).

Synthesis of Pyranopyrazoles : Isonicotinic acid has been used as a dual and biological organocatalyst in the efficient synthesis of pyranopyrazoles, highlighting its utility in organic synthesis (Zolfigol et al., 2013).

Antimicrobial Evaluation : Studies on the synthesis and characterization of compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate have demonstrated significant antimicrobial activity, suggesting applications in the development of new antibiotics (Viveka et al., 2013).

Allosteric Modifiers of Hemoglobin : Certain derivatives of isonicotinic acid have been studied for their ability to decrease the oxygen affinity of human hemoglobin, indicating potential therapeutic applications in conditions like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Synthesis of Liquid Crystals : Isonicotinic acid has been used in the synthesis of liquid crystalline compounds, which demonstrates its role in material science and potential applications in display technology and other fields (Thaker & Patel, 2009).

Propiedades

IUPAC Name |

2-methyl-4-phenylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-12(13(15)16)11(7-8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMZYQNQFJDUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenylnicotinic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)

![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)